molecular formula C15H13NO3 B2554555 4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 127122-30-9

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No.: B2554555
CAS No.: 127122-30-9
M. Wt: 255.273
InChI Key: HPAYEMRCHCWDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-10-oxa-4-azatricyclo[5210^{2,6}]dec-8-ene-3,5-dione is a complex organic compound with the molecular formula C_{15}H_{13}NO_{3} It is characterized by a tricyclic structure that includes an oxa-azatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of benzylamine with a suitable anhydride, followed by cyclization to form the tricyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
  • 10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Uniqueness

4-Benzyl-10-oxa-4-azatricyclo[521This structural difference can influence its reactivity, biological activity, and suitability for various applications .

Properties

IUPAC Name

2-benzyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-12-10-6-7-11(19-10)13(12)15(18)16(14)8-9-4-2-1-3-5-9/h1-7,10-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYEMRCHCWDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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